molecular formula C21H22F3N5O2 B2954692 6-methoxy-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-1H-indole-2-carboxamide CAS No. 2034439-21-7

6-methoxy-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-1H-indole-2-carboxamide

Cat. No. B2954692
CAS RN: 2034439-21-7
M. Wt: 433.435
InChI Key: BMMGUBLIQGWAFG-UHFFFAOYSA-N
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Description

6-methoxy-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-1H-indole-2-carboxamide is a useful research compound. Its molecular formula is C21H22F3N5O2 and its molecular weight is 433.435. The purity is usually 95%.
BenchChem offers high-quality 6-methoxy-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-1H-indole-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-methoxy-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-1H-indole-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Derivative Compounds

  • Synthesis of Novel Compounds : A study by Abu‐Hashem, Al-Hussain, and Zaki (2020) described the synthesis of novel compounds like benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from similar structures for potential anti-inflammatory and analgesic agents (Abu‐Hashem et al., 2020).

Pharmacological and Biological Activities

  • Antitumor Activity : Andreani et al. (2008) synthesized compounds with two indole systems separated by a heterocycle (pyridine or piperazine) and demonstrated significant antitumor activity in human cell lines (Andreani et al., 2008).
  • Inhibition of c-Met/ALK : Li et al. (2013) developed novel aminopyridyl/pyrazinyl-substituted spiro[indoline-3,4'-piperidine]-2-ones as potent and efficacious c-Met/ALK dual inhibitors, showing significant tumor growth inhibition in various models (Li et al., 2013).

Chemical Modification and Structural Characterization

  • Chemical Modification and Analgesic Activity : A study by Nie et al. (2020) focused on the chemical modification of a TRPV1 antagonist, exploring novel analogs for improved pharmacological profiles (Nie et al., 2020).
  • Structural Characterization of Isomers : Kadir, Mansor, and Osman (2017) synthesized and characterized monoamide isomers, providing insights into the structural aspects of similar compounds (Kadir et al., 2017).

Herbicidal and Antimicrobial Applications

  • Herbicidal Activity : Nezu et al. (1996) explored the herbicidal activity of dimethoxypyrimidines and analogues, finding strong inhibition in certain variants (Nezu et al., 1996).
  • Antimicrobial Agents : Hossan et al. (2012) synthesized a series of pyrimidinone and oxazinone derivatives as antimicrobial agents, showing good antibacterial and antifungal activities (Hossan et al., 2012).

properties

IUPAC Name

6-methoxy-N-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22F3N5O2/c1-12-25-18(21(22,23)24)11-19(26-12)29-7-5-14(6-8-29)27-20(30)17-9-13-3-4-15(31-2)10-16(13)28-17/h3-4,9-11,14,28H,5-8H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMMGUBLIQGWAFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCC(CC2)NC(=O)C3=CC4=C(N3)C=C(C=C4)OC)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-methoxy-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-1H-indole-2-carboxamide

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